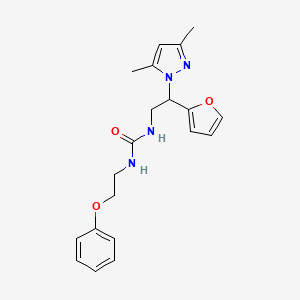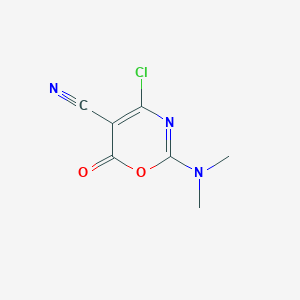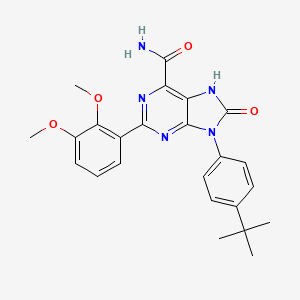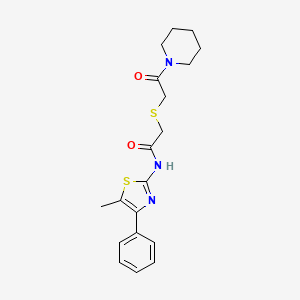
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea, also known as FEU-84, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization : One study details the synthesis of novel pyridine and naphthyridine derivatives, showcasing methodologies that could be relevant for synthesizing complex molecules like the one . These synthesis techniques often involve reactions with urea derivatives to afford various heterocyclic compounds, indicating a possible pathway for the synthesis or modification of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea (Abdelrazek et al., 2010).
Computational and Molecular Studies : Another research focus involves computational and spectroscopic analyses of pyrrole derivatives, which may share structural features with the compound of interest. Studies like these provide insights into the molecular electrostatic potential, natural bond orbital interactions, and quantum chemical calculations, essential for understanding the reactivity and properties of complex molecules (Singh, Rawat, & Sahu, 2014).
Catalysis and Chemical Transformations : Research into the synthesis of pyrano[2,3-c]pyrazole derivatives using urea as a catalyst highlights potential catalytic applications of similar compounds. Such studies underscore the versatility of urea derivatives in facilitating multicomponent reactions, which could extend to the catalytic use of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea in synthesizing heterocyclic compounds (Li et al., 2017).
Material Science and Hydrogel Applications : Studies on the formation of hydrogels from urea derivatives suggest potential applications in material science. The ability of urea-based compounds to form structured networks through hydrogen bonding could hint at applications for the compound in developing new materials with specific mechanical and rheological properties (Lloyd & Steed, 2011).
Eigenschaften
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-15-13-16(2)24(23-15)18(19-9-6-11-27-19)14-22-20(25)21-10-12-26-17-7-4-3-5-8-17/h3-9,11,13,18H,10,12,14H2,1-2H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXLYORQTHRGMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)NCCOC2=CC=CC=C2)C3=CC=CO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B2394425.png)


![2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2394433.png)

![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2394436.png)
![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate](/img/structure/B2394439.png)


![7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B2394442.png)

![tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B2394444.png)

